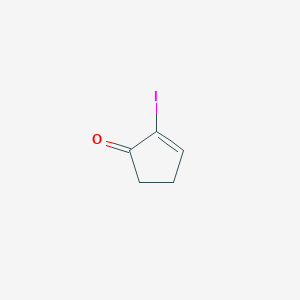

2-Iodocyclopent-2-en-1-one

概要

説明

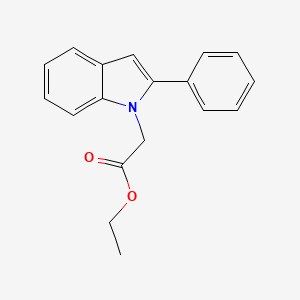

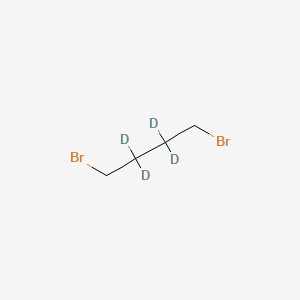

2-Iodocyclopent-2-en-1-one is a compound with the molecular formula C5H5IO. It has a molecular weight of 208.00 g/mol1. The compound is also known by other names such as 2-iodocyclopent-2-en-1-one, 2-IODOCYCLOPENT-2-ENONE, and iodocyclopentenone1.

Synthesis Analysis

The synthesis of 2-Iodocyclopent-2-en-1-one is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through various chemical reactions, including condensation reactions2. More specific information about the synthesis of 2-Iodocyclopent-2-en-1-one might be found in specialized chemical literature or databases.Molecular Structure Analysis

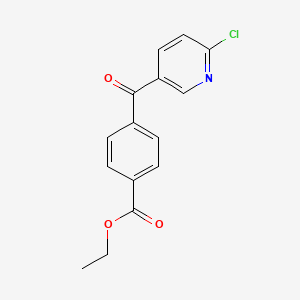

The InChI string for 2-Iodocyclopent-2-en-1-one is InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H21. The Canonical SMILES representation is C1CC(=O)C(=C1)I1. These representations provide information about the molecular structure of the compound.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Iodocyclopent-2-en-1-one are not detailed in the available resources. However, similar compounds are often involved in various chemical reactions, including redox reactions, addition reactions, and substitution reactions3.Physical And Chemical Properties Analysis

2-Iodocyclopent-2-en-1-one has a molecular weight of 208.00 g/mol. It has a computed XLogP3-AA value of 1.2, indicating its relative lipophilicity1. The compound has no hydrogen bond donors and one hydrogen bond acceptor1. Its topological polar surface area is 17.1 Ų1.科学的研究の応用

Application 1: One-pot Synthesis of Derivatives

- Summary of Application : A simple and efficient method for the synthesis of derivatives of cyclopent-2-en-1-one is presented . Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step .

- Methods of Application : The reaction was carried out at room temperature, but the yield was 83% when the reaction was refluxed .

- Results or Outcomes : The structures of the products were established .

Application 2: Reaction with Nitroalkanes

- Summary of Application : Procedures were developed for stereospecific fusion of a cyclopentane ring to α-bromo- and α-iodolevoglucosenones, 2-iodocyclopent-2-en-1-one, and 2-iodocyclohex-2-en-1-one by the action of 2,2-dimethyl-1,3-dinitropropane .

- Methods of Application : The procedures involve the reaction of nitroalkanes with levoglucosenone and its α-bromo and α-iodo derivatives .

- Results or Outcomes : The procedures lead to the formation of heterosubstituted cyclopent-2-en-1-ones .

Application 3: Antiviral Compounds

- Summary of Application : A synthetic approach to heterosubstituted cyclopent-2-en-1-ones through a robust protocol that leads to single 2-substituted compounds is reported . This methodology was applied in view of a strategic design of antiviral compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 4: Synthesis of Derivatives

- Summary of Application : 2-Iodo-2-cyclopenten-1-one is used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 5: Synthesis of Cyclopent-2-enones

- Summary of Application : A series of hydroxycyclopent-2-enones and methoxycyclopent-2-enones have been synthesized in a single operation from simple furan substrates using an innovative continuous flow nebulizer system (NebPhotOX) .

- Methods of Application : Photooxygenation of the furan substrates takes place in an aerosol within the NebPhotOX system .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 6: Commercial Availability

- Summary of Application : 2-Iodocyclopent-2-en-1-one is commercially available and can be purchased from various suppliers for use in scientific research .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 7: Chemical Database

- Summary of Application : 2-Iodocyclopent-2-en-1-one is listed in chemical databases and is used for research and reference .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 8: Synthesis from Furans

- Summary of Application : A series of hydroxycyclopent-2-enones and methoxycyclopent-2-enones have been synthesized in a single operation from simple furan substrates using an innovative continuous flow nebulizer system (NebPhotOX) .

- Methods of Application : Photooxygenation of the furan substrates takes place in an aerosol within the NebPhotOX system .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 9: Commercial Availability

- Summary of Application : 2-Iodocyclopent-2-en-1-one is commercially available and can be purchased from various suppliers for use in scientific research .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Specific safety and hazard information for 2-Iodocyclopent-2-en-1-one is not available in the resources. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ensure safe use.

将来の方向性

The future directions for research on 2-Iodocyclopent-2-en-1-one are not specified in the available resources. However, potential areas of interest could include further investigation into its synthesis, chemical properties, and potential applications in various chemical or biological contexts.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

特性

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodocyclopent-2-en-1-one | |

CAS RN |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)

![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)